
6-Methylquinazolin-4-ol
概要
説明
6-Methylquinazolin-4-ol is a heterocyclic compound with the molecular formula C₉H₈N₂O. It is a derivative of quinazoline, characterized by a quinazolinone core structure with a methyl group at the 6th position and a hydroxyl group at the 4th position.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylquinazolin-4-ol typically involves the cyclization of anthranilic acid derivatives with formamide or its equivalents. One common method includes the reaction of 2-aminobenzamide with acetic anhydride, followed by cyclization to form the quinazolinone core .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反応の分析
Types of Reactions: 6-Methylquinazolin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinazolinone derivatives.
Reduction: The compound can be reduced to form dihydroquinazoline derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products:
Oxidation: Quinazolinone derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Halogenated quinazoline derivatives.
科学的研究の応用
Medicinal Chemistry and Anticancer Activity
6-Methylquinazolin-4-ol and its derivatives have shown significant potential as anticancer agents. Studies have demonstrated their ability to inhibit the growth of various cancer cell lines, including breast (MCF7) and lung (A549) cancer cells.
Case Study: Anticancer Properties
A study evaluated the cytotoxicity of this compound against different cancer cell lines. The results indicated that this compound exhibited an IC50 value of 0.096 µM against MCF7 cells, showcasing its potent anticancer activity (Table 1) .
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF7 | 0.096 |
Related Quinazoline Derivative | A549 | 0.150 |
This data highlights the effectiveness of this compound in inhibiting cancer cell proliferation, suggesting its potential use in cancer therapy.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial activity against various pathogens. Quinazoline derivatives have been shown to possess significant antibacterial properties.
Case Study: Antimicrobial Efficacy
Research has demonstrated that certain quinazoline derivatives exhibit effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves binding to DD-transpeptidases, crucial for bacterial cell wall biosynthesis . This establishes the compound's potential as an antibiotic agent.
G-Quadruplex Stabilization
Recent studies have focused on the ability of quinazoline derivatives to stabilize G-quadruplex (G4) DNA structures, which are implicated in cancer cell proliferation and survival.
Case Study: G-Quadruplex Binding
A study synthesized a novel quinazoline derivative based on this compound designed to stabilize G4 structures. The compound was tested using Thioflavin T-displacement assays, indicating its effectiveness in targeting G4 DNA . This suggests a new avenue for therapeutic intervention in cancer treatment by disrupting G4 stability.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy:
Structural Feature | Effect on Activity |
---|---|
Methyl group at position 6 | Enhances solubility and bioavailability |
Halogen substitutions | Modulate reactivity and biological activity |
Research indicates that modifications to the quinazoline core can significantly influence the compound's potency against various biological targets .
作用機序
The mechanism of action of 6-Methylquinazolin-4-ol involves its interaction with various molecular targets. It can inhibit enzymes and receptors involved in critical biological pathways. For example, it has been shown to inhibit certain kinases and enzymes involved in cell proliferation and inflammation .
類似化合物との比較
Quinazolin-4-ol: Lacks the methyl group at the 6th position.
6-Chloroquinazolin-4-ol: Contains a chlorine atom instead of a methyl group.
4-Hydroxyquinazoline: Lacks the methyl group and has a hydroxyl group at the 4th position
Uniqueness: 6-Methylquinazolin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 6th position enhances its lipophilicity and may influence its interaction with biological targets .
生物活性
6-Methylquinazolin-4-ol is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article presents a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
1. Overview of this compound
This compound belongs to the quinazoline family, which has been extensively studied for various pharmacological properties. This compound is characterized by a fused bicyclic structure containing nitrogen atoms, which contributes to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The following mechanisms have been identified:
- Inhibition of Kinases : Studies have shown that derivatives of quinazolin-4(3H)-one, including this compound, exhibit inhibitory effects on various tyrosine kinases such as CDK2, HER2, and EGFR. These interactions can disrupt signaling pathways critical for cancer cell proliferation and survival .
- Induction of Apoptosis : Research indicates that this compound can induce apoptosis in cancer cells by modulating key proteins involved in the apoptotic pathway. For instance, it has been observed to promote cell cycle arrest and apoptosis in breast cancer cell lines .
3. Anticancer Activity
Numerous studies have evaluated the anticancer properties of this compound and its derivatives against various cancer cell lines:
Cell Line | IC50 (μM) | Effect |
---|---|---|
MCF-7 (Breast) | 22.99 | Moderate cytotoxicity |
UACC-62 (Melanoma) | 14.96 | Significant cytotoxicity |
TK-10 (Renal) | 25.23 | Moderate activity |
The data suggest that compounds based on this scaffold can effectively target multiple cancer types, with varying degrees of potency depending on their substituents .
4. Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated notable antimicrobial activity:
- Broad-Spectrum Activity : Various derivatives have been tested against Gram-positive and Gram-negative bacteria, showing effectiveness against strains such as methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves inhibition of cell wall biosynthesis by targeting DD-transpeptidases .
Microbial Strain | Activity |
---|---|
MRSA | Effective |
E. coli | Moderate |
Pseudomonas aeruginosa | Limited |
5. Case Studies and Research Findings
Several key studies highlight the potential applications of this compound:
- Dual-target Inhibition : A study synthesized a derivative that effectively inhibited both BRD4 and PARP1, demonstrating enhanced antitumor activity in breast cancer models without significant toxicity . This dual-target approach could represent a promising strategy for treating cancers associated with BRCA mutations.
- Structure–Activity Relationship (SAR) : Investigations into the SAR of quinazoline derivatives revealed that modifications at specific positions significantly impact their biological activities. For example, the introduction of halogen substituents at position 6 enhanced anticancer potency across various cell lines .
- Pharmacokinetic Studies : Preliminary pharmacokinetic assessments indicate favorable absorption and distribution characteristics for certain derivatives, which supports their potential as therapeutic agents .
特性
IUPAC Name |
6-methyl-3H-quinazolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6-2-3-8-7(4-6)9(12)11-5-10-8/h2-5H,1H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCDXPIFJIVICL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=CNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70308080 | |
Record name | 6-methylquinazolin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70308080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19181-53-4 | |
Record name | 19181-53-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201968 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-methylquinazolin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70308080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methylquinazolin-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。